Chmfl-btk-01: A Deep Dive into its Mechanism as a Highly Selective Irreversible BTK Inhibitor
Chmfl-btk-01: A Deep Dive into its Mechanism as a Highly Selective Irreversible BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for Chmfl-btk-01, a potent and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK). The information presented herein is collated from peer-reviewed scientific literature and is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.
Core Mechanism of Action: Covalent Modification of BTK
Chmfl-btk-01 is a rationally designed, irreversible inhibitor that specifically targets Bruton's tyrosine kinase, a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling.[1] The primary mechanism of action involves the formation of a covalent bond with a specific cysteine residue, Cys481, located within the active site of the BTK enzyme.[2] This irreversible binding is facilitated by the acrylamide moiety present in the chemical structure of Chmfl-btk-01.[2]
The formation of this covalent bond effectively and permanently inactivates the BTK enzyme, thereby blocking its downstream signaling functions. This targeted inactivation of BTK has significant implications for the proliferation and survival of B-cell lymphomas where the BCR pathway is constitutively active.[2][3]
Biochemical and Cellular Potency
Chmfl-btk-01 demonstrates high potency against BTK in both biochemical and cellular assays. This potency is a key characteristic that underscores its potential as a therapeutic agent.
| Parameter | Value | Assay Type | Source |
| IC50 (BTK) | 7 nM | Biochemical Assay | [2][4] |
| EC50 (BTK Y223 Autophosphorylation) | <30 nM | Cellular Assay (U2932 and Pfeiffer cells) | [2] |
Kinase Selectivity Profile
A critical aspect of a targeted inhibitor's utility and safety is its selectivity. Chmfl-btk-01 has been shown to be highly selective for BTK, with minimal off-target activity against a broad panel of other kinases. This high degree of selectivity is advantageous as it can minimize potential side effects arising from the inhibition of other essential kinases.
A KINOMEscan assay, which evaluates the binding of an inhibitor to a large panel of kinases, revealed a superior selectivity profile for Chmfl-btk-01. At a concentration of 1 µM, it exhibited a KINOMEscan score (S score (35)) of 0.00 against a panel of 468 kinases and their mutants.[2] Notably, it did not significantly inhibit other kinases that possess a similar active site cysteine residue, such as BMX, JAK3, and EGFR.[2]
Downstream Signaling Inhibition and Cellular Effects
By irreversibly inhibiting BTK, Chmfl-btk-01 effectively abrogates the downstream signaling cascade initiated by BCR activation. A key event in this cascade is the autophosphorylation of BTK at tyrosine 223 (Y223), which is potently inhibited by Chmfl-btk-01.[2] The inhibition of BTK activity subsequently impacts downstream effectors. For instance, a closely related inhibitor, CHMFL-BTK-11, was shown to inhibit the phosphorylation of PLCγ2, a critical downstream mediator of BTK signaling.[5]
The disruption of the BTK signaling pathway by Chmfl-btk-01 translates into significant cellular consequences for B-cell lymphoma lines. In U2932 and Pfeiffer cells, treatment with Chmfl-btk-01 leads to cell cycle arrest in the G0/G1 phase and the induction of apoptosis.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of Chmfl-btk-01's mechanism of action.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the inhibitory activity of a compound against a purified kinase.
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Reaction Setup : A reaction mixture is prepared containing the purified BTK enzyme, the substrate (e.g., a generic tyrosine kinase substrate), and ATP in a suitable kinase buffer.
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Inhibitor Addition : Chmfl-btk-01 is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
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Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.
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ATP Depletion and Detection : After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into a luminescent signal.
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Signal Measurement : The luminescence is measured using a luminometer. The amount of ADP produced is proportional to the kinase activity.
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IC50 Determination : The percentage of kinase inhibition is calculated for each concentration of Chmfl-btk-01 relative to the control. The IC50 value is then determined by fitting the dose-response curve using non-linear regression analysis.
Cellular BTK Autophosphorylation Assay (Western Blot)
This assay assesses the ability of the inhibitor to block BTK activity within a cellular context.
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Cell Culture and Treatment : B-cell lymphoma cell lines (e.g., U2932, Pfeiffer) are cultured under standard conditions. The cells are then treated with varying concentrations of Chmfl-btk-01 for a specified period.
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Cell Lysis : After treatment, the cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
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Protein Quantification : The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
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Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated BTK (p-BTK Y223). A primary antibody for total BTK is used on a parallel blot or after stripping the first antibody to serve as a loading control.
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Detection : The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Densitometry Analysis : The intensity of the p-BTK bands is quantified and normalized to the total BTK bands to determine the dose-dependent inhibition of BTK autophosphorylation. The EC50 value is calculated from the resulting dose-response curve.
Cysteine-Serine Mutation Rescue Experiment
This experiment confirms the covalent binding mechanism of an irreversible inhibitor.
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Site-Directed Mutagenesis : The cysteine residue (Cys481) in the BTK active site is mutated to a serine residue (C481S) using site-directed mutagenesis techniques. Serine is chosen as it cannot form a covalent bond with the acrylamide warhead of the inhibitor.
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Transfection and Expression : Plasmids encoding wild-type BTK and the C481S mutant are transfected into a suitable cell line (e.g., HEK293T).
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Inhibitor Treatment and Kinase Assay : The cells expressing either wild-type or C481S BTK are treated with Chmfl-btk-01. The kinase activity of BTK is then assessed, for example, by measuring the phosphorylation of a downstream substrate.
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Analysis : The inhibitory effect of Chmfl-btk-01 on wild-type BTK and the C481S mutant is compared. Potent inhibition of the wild-type enzyme but not the mutant confirms that the inhibitor's mechanism of action is dependent on the presence of the Cys481 residue and thus proceeds via covalent modification.[2]
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the BTK signaling pathway and a typical experimental workflow for evaluating a BTK inhibitor.
Caption: BTK Signaling Pathway and Inhibition by Chmfl-btk-01.
Caption: Experimental Workflow for Characterizing Chmfl-btk-01.
References
- 1. drugs.com [drugs.com]
- 2. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Irreversible inhibition of BTK kinase by a novel highly selective inhibitor CHMFL-BTK-11 suppresses inflammatory response in rheumatoid arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
